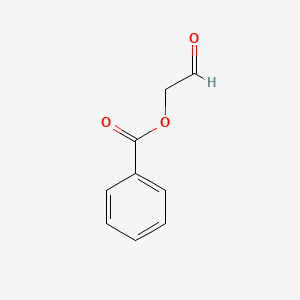

2-oxoethyl Benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxoethyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEDEGGYERFFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxoethyl Benzoate Architectures

Established Synthetic Pathways for 2-Oxoethyl Benzoate (B1203000) Analogues

Traditional synthetic routes remain fundamental in accessing 2-oxoethyl benzoate structures. These pathways often involve well-established reactions such as esterification and nucleophilic substitution, which have been optimized over time for improved yields and purity.

Esterification Reactions and Optimizations

Esterification represents a direct and common method for the synthesis of this compound analogs. This typically involves the reaction of a carboxylic acid with an alcohol. nih.gov For instance, the synthesis of 2-(6-methylnaphthalen-2-yl)-2-oxoethyl benzoate can be achieved through the esterification of a naphthalene-derived alcohol with benzoyl chloride derivatives. Key to the success of these reactions is the activation of the carboxylic acid, often accomplished using reagents like thionyl chloride or dicyclohexylcarbodiimide (B1669883) (DCC).

Optimization of esterification conditions is crucial for maximizing product yield and minimizing side reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. usm.my For example, the synthesis of ethyl-4-fluoro-3-nitro benzoate has been successfully achieved with good yields under sealed-vessel microwave conditions. This method allows for rapid heating above the solvent's boiling point, significantly reducing reaction times. usm.my The choice of solvent and catalyst is also critical; primary alcohols and acid catalysts like sulfuric acid are often employed. usm.my

A study on the esterification of 4-fluoro-3-nitrobenzoic acid demonstrated the effectiveness of adding the catalyst at intervals to overcome equilibrium limitations and catalyst deactivation, with optimal conditions found at 130°C for a total irradiation time of 15 minutes. usm.my

Nucleophilic Substitution Approaches for Halo-phenacyl Precursors

A widely utilized and robust method for synthesizing this compound and its derivatives involves the nucleophilic substitution of a halogen atom on a phenacyl halide precursor with a benzoate group. researchgate.net This approach is particularly effective due to the enhanced reactivity of the α-halo ketone.

A common procedure involves reacting a substituted phenacyl bromide with a benzoic acid derivative in the presence of a base, such as potassium carbonate or triethylamine, in a solvent like dimethylformamide (DMF). researchgate.netmdpi.com These reactions typically proceed smoothly under mild conditions, often at room temperature, to produce high-purity products in good yields. researchgate.net For example, a series of 2-(4-bromophenyl)-2-oxoethyl benzoates were synthesized by reacting 4-bromophenacyl bromide with various substituted benzoic acids using potassium carbonate in DMF. researchgate.net Similarly, adamantane-based ester derivatives have been synthesized by reacting 1-adamantyl bromomethyl ketone with carboxylic acids under similar conditions. mdpi.com

The use of phase-transfer catalysts, such as a mixture of tetrabutylammonium (B224687) bromide and dibenzo- nih.gov-crown-6, can facilitate the reaction between the potassium salt of a carboxylic acid and phenacyl bromide, leading to high yields in a short time under mild conditions. unishivaji.ac.in Another approach involves the reaction of phenacyl bromide with potassium salts of aromatic acids in water in the presence of β-cyclodextrin, offering a convenient and facile synthesis under neutral conditions. researchgate.net The reaction of sodium anthranilate with substituted phenacyl halides in DMF has also been reported to produce substituted phenacyl anthranilates in good yields ranging from 31% to 93%. cas.cz

The following table summarizes the synthesis of various this compound analogs via nucleophilic substitution:

| Phenacyl Halide Precursor | Carboxylic Acid/Salt | Base/Catalyst | Solvent | Product | Yield (%) |

| 2-bromo-1-(4-chlorophenyl)ethanone | 3-bromobenzoic acid | Triethylamine | DMF | 2-(4-Chlorophenyl)-2-oxoethyl 3-bromobenzoate | - |

| 4-bromophenacyl bromide | Substituted benzoic acids | Potassium carbonate | DMF | 2-(4-bromophenyl)-2-oxoethyl benzoates | Good |

| 1-adamantyl bromomethyl ketone | Various carboxylic acids | Potassium carbonate | DMF | 2-(adamantan-1-yl)-2-oxoethyl benzoates | - |

| Phenacyl bromide | Potassium salt of benzoic acid | TBAB/dibenzo- nih.gov-crown-6 | Acetonitrile | Phenacyl ester | High |

| Phenacyl bromide | Potassium salts of aromatic acids | β-cyclodextrin | Water | Phenacyl esters | Quantitative |

| Substituted phenacyl halides | Sodium anthranilate | - | DMF | Substituted phenacyl anthranilates | 31-93 |

Advanced Esterification Techniques (e.g., Steglich Esterification)

For substrates that are sensitive to acid or high temperatures, advanced esterification methods like the Steglich esterification offer a mild and efficient alternative. organic-chemistry.orgwikipedia.org This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov

The reaction proceeds at room temperature and is tolerant of a wide range of functional groups, making it suitable for the synthesis of complex molecules. wikipedia.org The mechanism involves the formation of an O-acylisourea intermediate from the reaction of the carboxylic acid with DCC. organic-chemistry.org DMAP then acts as an acyl transfer reagent, reacting with the intermediate to form a reactive amide that subsequently reacts with the alcohol to yield the desired ester. organic-chemistry.org This process effectively avoids the harsh conditions of traditional Fischer esterification. organic-chemistry.org

Multicomponent Reaction Strategies in this compound Synthesis (e.g., Passerini Reactions)

Multicomponent reactions (MCRs) provide a powerful and efficient strategy for the synthesis of complex molecules, including this compound derivatives, in a single step from readily available starting materials. nih.govfrontiersin.org The Passerini three-component reaction (P-3CR) is a notable example, involving the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. nih.govwikipedia.org

This reaction is highly atom-economical and typically proceeds under mild conditions, often at room temperature in aprotic solvents. organic-chemistry.orgslideshare.net The mechanism is believed to involve a trimolecular, concerted pathway where hydrogen bonding plays a crucial role. organic-chemistry.org The Passerini reaction offers three points of diversity, allowing for the rapid generation of diverse compound libraries. nih.gov For example, 1-(anthracen-9-yl)-2-(alkylamino)-2-oxoethyl benzoate derivatives have been synthesized in excellent yields via a Passerini reaction of anthracene-9-carbaldehyde, isocyanides, and benzoic acid derivatives in water, highlighting the "green" potential of this method. lew.ro

The following table illustrates the synthesis of depsipeptides and peptoids using the Passerini reaction:

| Carbonyl Compound | Isocyanide | Carboxylic Acid | Product | Yield (%) |

| - | Cyclohexyl isocyanide | Benzoic acid | 2-(Cyclohexylamino)-2-oxoethyl benzoate | 29 |

| 5-methoxypicolinaldehyde | tert-butyl isocyanide | Benzoic acid | 2-(tert-Butylamino)-1-(5-methoxypyridin-2-yl)-2-oxoethyl benzoate | 89 |

Oxidative Esterification Methods for this compound Compounds

Oxidative esterification provides an alternative route to this compound compounds, often starting from α-hydroxy ketones or other precursors. These methods typically involve the use of an oxidizing agent to facilitate the ester formation.

An efficient, metal-free approach for the synthesis of esters involves the reaction of pyridinium (B92312) salts of phenacyl bromides with benzyl (B1604629) alcohols in the presence of a base like potassium carbonate. d-nb.infonih.gov This protocol facilitates the oxidative cleavage of a C-C bond followed by the formation of a new C-O bond. d-nb.info The reaction tolerates a wide range of functional groups on both the pyridinium salt and the benzyl alcohol, delivering the corresponding benzoate esters in good yields. d-nb.info

Another strategy involves the heterogeneous aerobic oxidative esterification of α-hydroxy ketones with alcohols. A hydrotalcite-supported bimetallic catalyst (CuMn/HT) has been shown to be highly effective for this transformation, using molecular oxygen as a green oxidant. acs.org This clean esterification proceeds through a tandem oxidation process and affords α-keto esters in good to excellent yields without the need for any additives or ligands. acs.org The catalyst is also recyclable, adding to the environmental benefits of this method. acs.org

Catalytic Approaches in this compound Synthesis (e.g., Cu(I) catalyzed click reactions)

Catalytic methods, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," have emerged as a powerful tool for the synthesis of complex molecular architectures, including those containing the this compound motif. mdpi.comorganic-chemistry.org This reaction is highly efficient and regioselective, leading specifically to the formation of 1,4-disubstituted 1,2,3-triazoles. mdpi.comorganic-chemistry.org

The CuAAC reaction can be used to link a this compound unit to another molecule containing an azide (B81097) or alkyne functionality. The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide variety of functional groups. organic-chemistry.org The active Cu(I) catalyst can be generated in situ from Cu(II) salts using a reducing agent like sodium ascorbate, or from Cu(I) salts directly. organic-chemistry.orgresearchgate.net

For instance, novel N-heterocyclic hybrids containing both quinoline (B57606) and 1,2,3-triazole scaffolds have been synthesized via Cu(I)-catalyzed 1,3-dipolar cycloaddition of an O-alkynylquinoline derivative with various aromatic azides. beilstein-journals.org Mechanochemical "click" reactions, performed by milling the reactants with a copper catalyst, have proven to be even more efficient than conventional solution-based methods, offering significantly higher yields in shorter reaction times. beilstein-journals.org

The following table provides examples of Cu(I)-catalyzed click reactions for the synthesis of triazole-containing compounds:

| Alkyne | Azide | Catalyst System | Product | Yield (%) |

| Phenylacetylene | Azido derivative of Blatter radical | CuSO₄/Sodium Ascorbate | Current time information in Bangalore, IN.vulcanchem.comtriazole product | 84 |

| O-alkynylquinoline derivative | p-iodophenyl azide | Cu(OAc)₂ | Triazole-quinoline hybrid | 89 |

| 2-bromo-3,3,3-trifluoropropene | Phenyl azide | CuI/1,10-Phenanthroline | 1-phenyl-4-trifluoromethyl-1,2,3-triazole | 95 |

Industrial-Scale Synthesis Considerations for 2-Oxoethyl Benzoates

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on cost-effectiveness, efficiency, safety, and environmental impact. Key considerations for large-scale manufacturing include the selection of economical starting materials, optimization of reaction conditions to maximize yield and throughput, and the implementation of scalable technologies such as continuous flow processes.

Several synthetic strategies are amenable to industrial adaptation. The most prevalent methods involve esterification reactions and nucleophilic substitutions. Esterification can be performed via the reaction of a benzoic acid derivative with an appropriate alcohol, often driven by an acid catalyst like sulfuric acid under conditions that allow for the removal of water. google.com For instance, the production of similar glycol esters involves reacting the acid and alcohol at elevated temperatures (125-150°C) for extended periods, followed by purification via distillation. google.com

Another scalable approach is the nucleophilic substitution reaction between a salt of benzoic acid and a suitable halo-ketone, such as a 2-halo-1-phenylethanone derivative. mdpi.comresearchgate.net The choice of reagents and catalysts in this pathway is critical for industrial viability. While silver-based catalysts (e.g., AgNO₃) can be highly efficient in facilitating halide displacement, the high cost of silver (≈12/kg), although these may require longer reaction times. The optimization of these processes often involves the use of solvents like dimethylformamide (DMF) and a base such as potassium carbonate at room temperature, which allows for high-purity products in good yields under mild conditions. mdpi.comresearchgate.net

To enhance throughput and process control, modern industrial synthesis is moving towards continuous flow manufacturing. For analogous ester compounds, continuous flow synthesis has been demonstrated to reduce reaction times dramatically—from 24 hours in a batch process to just 2 hours—while maintaining high yields of over 80%. vulcanchem.com This methodology offers superior heat and mass transfer, improved safety, and consistency, making it highly adaptable for the cost-effective, large-scale production of 2-oxoethyl benzoates. vulcanchem.com Purification at an industrial scale typically involves techniques like distillation, potentially using specialized equipment such as columns with dividing walls or pasteurization sections to separate the final product from unreacted starting materials and impurities. google.com

A gram-scale synthesis, which serves as a model for larger production, has been demonstrated for 2-ethoxy-2-oxoethyl benzoate. This process involves the reaction of 2-azido-1-phenylethan-1-one with ethyl 2-diazoacetate using a copper(II) acetate (B1210297) catalyst in 1,2-dichloroethane (B1671644) (DCE). rsc.org The reaction proceeds over 24 hours and yields the product after purification by column chromatography. rsc.org Such procedures highlight the specific reagents and conditions that must be optimized for commercial operation.

The following table summarizes key considerations for different industrial-scale synthetic routes.

| Synthetic Method | Key Reagents | Catalyst | Typical Solvent(s) | Key Industrial Considerations |

| Direct Esterification | Benzoic acid, 2-Butoxyethanol | Sulfuric Acid | Heptane (for water removal) | Established process; requires high temperatures and long reaction times (13-15 hours); purification by distillation. google.com |

| Nucleophilic Substitution | 2-Bromo-1-(6-methylnaphthalen-2-yl)ethanone, Silver Benzoate | Silver Nitrate (AgNO₃) | Acetonitrile | High efficiency and regioselectivity; high cost of silver catalyst is a major drawback for scalability. |

| Nucleophilic Substitution (Alternative Catalyst) | 2-Bromo-1-(6-methylnaphthalen-2-yl)ethanone, Benzoate Salt | Iron (Fe⁰) Nanoparticles | Not specified | Significantly lower catalyst cost; may require longer reaction times (72 hours); improved green chemistry metrics (atom economy of 84%). |

| Nucleophilic Substitution | 4-Bromophenacyl bromide, Substituted benzoic acids | Potassium Carbonate (base) | Dimethylformamide (DMF) | Mild reaction conditions (room temperature); proceeds with ease to give high purity products in good yields. researchgate.net |

| Copper-Catalyzed Oxidative Esterification | 2-Azido-1-phenylethan-1-one, Ethyl 2-diazoacetate | Copper(II) Acetate (Cu(OAc)₂) | 1,2-Dichloroethane (DCE) | Demonstrates a scalable (gram-scale) route with a reaction time of 24 hours. rsc.org |

| Continuous Flow Synthesis | (Analogous Esters) | Phase-transfer catalysts | Dichloromethane | Drastically reduces reaction time (e.g., from 24h to 2h); enhances safety and control; adaptable for cost-effective production. vulcanchem.com |

Reactivity Profiles and Mechanistic Investigations of 2 Oxoethyl Benzoates

Oxidation and Reduction Transformations of the 2-Oxoethyl Moiety

The 2-oxoethyl moiety of 2-oxoethyl benzoate (B1203000) is susceptible to both oxidation and reduction, targeting the carbonyl group and the adjacent methylene (B1212753) bridge. These transformations are fundamental in modifying the electronic and steric properties of the molecule.

Oxidation Reactions: The oxidation of the 2-oxoethyl group can lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can potentially cleave the C-C bond between the carbonyl and the methylene group, leading to the formation of benzoic acid and other degradation products. Milder oxidation conditions can selectively target the methylene group or the carbonyl carbon. For instance, some benzoate derivatives can undergo oxidation to form corresponding carboxylic acids or ketones.

Reduction Reactions: The carbonyl group of the 2-oxoethyl moiety is readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting 2-hydroxyethyl benzoate derivative is a key intermediate in various synthetic pathways. The choice of reducing agent is crucial to avoid the concomitant reduction of the ester functionality.

The following table summarizes the expected products from the oxidation and reduction of the 2-oxoethyl moiety in a generalized 2-oxoethyl benzoate structure.

| Reaction Type | Reagent Example | Product |

| Oxidation | KMnO₄, CrO₃ | Benzoic acid derivatives |

| Reduction | NaBH₄, LiAlH₄ | 2-Hydroxyethyl benzoate derivatives |

It is important to note that the specific outcomes of these reactions can be highly dependent on the substituents present on the aromatic rings and the precise reaction conditions employed.

Nucleophilic and Electrophilic Reactivity of this compound Scaffolds

The electronic characteristics of the this compound scaffold allow for both nucleophilic and electrophilic reactions, primarily centered around the carbonyl group, the ester linkage, and the aromatic systems.

Nucleophilic Reactivity: The carbonyl carbon of the 2-oxoethyl group is electrophilic and thus susceptible to nucleophilic attack. This is a common reaction for aldehydes and ketones, leading to the formation of a tetrahedral intermediate. chemguide.co.uk For example, the addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond can produce hydroxynitriles. chemguide.co.uk The ester group can also undergo nucleophilic acyl substitution, where a nucleophile replaces the alkoxy group. This is often observed in hydrolysis reactions. Furthermore, nucleophilic substitution can occur at the methylene carbon, especially if a good leaving group is present. For instance, in precursors like 2-bromo-1-phenylethanone, the bromine atom is readily displaced by nucleophiles like benzoate to form the corresponding this compound. researchgate.net

Electrophilic Reactivity: The aromatic rings of the this compound are susceptible to electrophilic aromatic substitution. The nature and position of the substituents on the benzene (B151609) rings will direct the incoming electrophile. The reactions of biphenyls, which are structurally related, are similar to benzene as they both undergo electrophilic substitution reactions. rsc.org For example, chloromethylation of biphenyl (B1667301) can occur via an electrophilic substitution mechanism. rsc.org The electron-withdrawing nature of the chloro group can activate the aromatic ring toward electrophilic attack. vulcanchem.com

Enzymatic Transformations and Biochemical Pathways Involving 2-Oxoethyl Benzoates

While specific biochemical pathways for this compound are not extensively documented, the ester linkage makes it a potential substrate for enzymatic hydrolysis.

Enzymatic Hydrolysis: Esterases are a class of enzymes that catalyze the hydrolysis of esters into their corresponding carboxylic acids and alcohols. It is plausible that this compound can be hydrolyzed by esterases, yielding benzoic acid and 2-hydroxyacetophenone. The susceptibility of esters to enzymatic hydrolysis is a known characteristic, and this property is often exploited in drug design to create prodrugs that are activated in vivo. lookchem.com The combination of endo- and exopeptidases can enhance the release of bioactive peptides and free amino acids from protein-rich byproducts through enzymatic hydrolysis. nih.gov

Biochemical Pathways: Phenylpropanoids, which share structural similarities with the benzoate portion of the molecule, are synthesized in plants from the amino acid phenylalanine. ontosight.ai These pathways involve a series of enzymatic reactions. While not directly applicable to this compound, the study of these pathways provides insights into the biosynthesis and metabolism of related aromatic compounds in biological systems. ontosight.ai For instance, the biosynthesis of some phenylpropanoid esters involves enzymes like acyltransferases that catalyze the transfer of an acyl group. ontosight.ai Researchers also use phenacyl esters in biochemical assays to study enzyme interactions and metabolic pathways. chemimpex.com

Photochemical Reactivity of Phenacyl Benzoate Systems

Phenacyl benzoates, which are structurally analogous to 2-oxoethyl benzoates, exhibit rich and well-studied photochemical reactivity. These compounds are often used as photoremovable protecting groups due to their ability to be cleaved under UV irradiation. researchgate.net

The photochemistry of phenacyl derivatives is typically initiated by the excitation of the acetophenone (B1666503) chromophore to its triplet excited state. acs.org The subsequent reaction pathways are highly dependent on the solvent and the presence of other reactive species. rsc.orgnih.gov

Photocleavage: Upon irradiation, phenacyl benzoates can undergo cleavage to release the corresponding carboxylic acid. rsc.org This process is often efficient and occurs under mild conditions. researchgate.net The mechanism can involve electron transfer and/or proton transfer from a remote moiety to the triplet excited carbonyl group. rsc.orgrsc.org

Rearrangement Reactions: In some cases, photolysis can lead to rearrangement products. For example, irradiation of certain 2-alkoxymethyl-5-methylphenacyl benzoates in non-nucleophilic solvents can afford indanone derivatives through a 1,5-hydrogen migration from the lowest triplet excited state and subsequent cyclization of the resulting photoenol. acs.orgnih.gov

The following table presents a summary of quantum yields for the disappearance of some phenacyl derivatives upon photolysis.

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| 2-Hydroxyphenacyl benzoate | H₂O/CH₃CN (1:1) | 0.034 | nih.gov |

| p-Methoxyphenacyl benzoate | Varies with conditions | Less efficient than hydroxylated analog | rsc.org |

These photochemical reactions highlight the utility of the phenacyl moiety as a photosensitive handle in various applications, including controlled release systems.

Computational Mechanistic Studies on this compound Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms of this compound and related compounds. bas.bgnih.gov These studies provide detailed insights into the electronic structures, transition states, and potential energy surfaces of the reacting species.

Esterification Reactions: DFT calculations have been employed to study the esterification reaction of phenacyl bromide with benzoic acids. bas.bg These studies can compare the energetics of different reaction pathways and help in optimizing reaction conditions. For example, calculations at the B3LYP level of theory have been used to determine optimized geometries and other molecular properties. bas.bg

Photochemical Reactions: Computational methods have been instrumental in understanding the complex photochemical behavior of phenacyl esters. DFT calculations have been used to investigate the key reaction steps in the photorelease of leaving groups from 2-hydroxyphenacyl esters. nih.govresearchgate.net These studies have identified the involvement of triplet excited states, intramolecular proton transfer, and various intermediates like triplet anions and quinoid triplet enols. nih.govresearchgate.net

Conformational Analysis: The conformational preferences of this compound derivatives can be investigated using computational methods. nih.gov Potential energy surface (PES) scans can identify the most stable conformers and the energy barriers for rotation around key single bonds. This information is crucial for understanding the relationship between the three-dimensional structure of the molecule and its reactivity. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Oxoethyl Benzoates

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 2-oxoethyl benzoate (B1203000) and its derivatives, the FT-IR spectrum is characterized by strong absorption bands corresponding to the ester and ketone carbonyl (C=O) groups.

For benzoate esters, the C=O stretching vibration typically appears in the range of 1730–1715 cm⁻¹. udel.eduorgchemboulder.comspectroscopyonline.com Specifically, the IR spectrum of methyl benzoate shows a strong C=O stretch at 1725 cm⁻¹. spectroscopyonline.com In 2-oxoethyl benzoate derivatives, two distinct carbonyl stretching frequencies are expected. For instance, in 2-(6-methylnaphthalen-2-yl)-2-oxoethyl benzoate, strong absorptions are observed at 1720 cm⁻¹ for the ester C=O and 1680 cm⁻¹ for the ketone C=O. Similarly, for 2-(4-cyanophenyl)-2-oxoethyl benzoate, these bands appear at 1722 cm⁻¹ and 1698 cm⁻¹, respectively. amazonaws.com The C-O stretching vibrations of the ester group also give rise to strong bands in the 1300–1000 cm⁻¹ region. orgchemboulder.com For aromatic esters, two prominent C-O stretching bands are the C-C-O stretch between 1310 and 1250 cm⁻¹ and the O-C-C stretch from 1130 to 1100 cm⁻¹. spectroscopyonline.com

The presence of various substituents on the aromatic rings can influence the exact position of these absorption bands. A comparative study of ethyl benzoate and ethyl m-chloro benzoate using both experimental and computational methods has demonstrated the utility of FT-IR in elucidating the impact of such substitutions on the vibrational modes of the molecule. scholarsresearchlibrary.com

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | References |

| Ester Carbonyl | C=O Stretch | 1715–1730 | udel.eduorgchemboulder.comspectroscopyonline.com |

| Ketone Carbonyl | C=O Stretch | 1680–1700 | amazonaws.com |

| Ester C-O | C-C-O Stretch | 1250–1310 | spectroscopyonline.com |

| Ester C-O | O-C-C Stretch | 1100–1130 | spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in assigning the molecular architecture of this compound and its analogues.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy reveals the chemical environment of protons within a molecule. In this compound derivatives, the methylene (B1212753) protons (CH₂) of the oxoethyl group are particularly diagnostic, typically appearing as a singlet. asianpubs.orgplos.org For instance, in 2-oxo-2-phenylethyl benzoate, this singlet is observed at 5.61 ppm. Similarly, for 2-(furan-2-yl)-2-oxoethyl benzoate, the methylene protons resonate at 5.41 ppm.

The aromatic protons of the benzoate and the substituted phenyl rings typically appear as multiplets in the downfield region of the spectrum, generally between 7.2 and 8.2 ppm. The specific chemical shifts and splitting patterns of these aromatic protons can provide valuable information about the substitution pattern on the rings. For example, in 2-(4-methoxyphenyl)-2-oxoethyl benzoate, the aromatic protons appear as a multiplet in the range of 7.28-8.12 ppm. amazonaws.com

Table 2: Representative ¹H NMR Chemical Shifts for this compound Derivatives in CDCl₃

| Proton Type | Chemical Shift (δ, ppm) | Compound | References |

| Methylene (-CH₂-) | 5.61 | 2-Oxo-2-phenylethyl benzoate | |

| Methylene (-CH₂-) | 5.41 | 2-(Furan-2-yl)-2-oxoethyl benzoate | |

| Methylene (-CH₂-) | 5.51 | 2-(3,4-Dimethoxyphenyl)-2-oxoethyl benzoate | amazonaws.com |

| Aromatic (Ar-H) | 7.48–8.17 | 2-Oxo-2-phenylethyl benzoate | |

| Aromatic (Ar-H) | 7.28–8.12 | 2-(3,4-Dimethoxyphenyl)-2-oxoethyl benzoate | amazonaws.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound derivatives, the carbonyl carbons of the ester and ketone groups are readily identifiable by their characteristic downfield chemical shifts. The ester carbonyl carbon typically resonates around 166 ppm, while the ketone carbonyl carbon appears further downfield, often above 190 ppm. plos.org For example, in 2-oxo-2-phenylethyl benzoate, the ester carbonyl carbon is at 166.0 ppm and the ketone carbonyl carbon is at 192.3 ppm.

The methylene carbon of the oxoethyl group typically appears in the range of 66-68 ppm. amazonaws.com The aromatic carbons give rise to a series of signals in the region of approximately 128-134 ppm. The precise chemical shifts of these carbons are influenced by the nature and position of substituents on the aromatic rings. plos.org

Table 3: Representative ¹³C NMR Chemical Shifts for this compound Derivatives in CDCl₃

| Carbon Type | Chemical Shift (δ, ppm) | Compound | References |

| Ketone Carbonyl (C=O) | 192.3 | 2-Oxo-2-phenylethyl benzoate | |

| Ester Carbonyl (C=O) | 166.0 | 2-Oxo-2-phenylethyl benzoate | |

| Methylene (-CH₂-) | 66.5 | 2-Oxo-2-phenylethyl benzoate | |

| Aromatic (Ar-C) | 127.9–134.4 | 2-Oxo-2-phenylethyl benzoate | |

| Ketone Carbonyl (C=O) | 190.2 | 2-(3,4-Dimethoxyphenyl)-2-oxoethyl benzoate | amazonaws.com |

| Ester Carbonyl (C=O) | 165.7 | 2-(3,4-Dimethoxyphenyl)-2-oxoethyl benzoate | amazonaws.com |

| Methylene (-CH₂-) | 66.0 | 2-(3,4-Dimethoxyphenyl)-2-oxoethyl benzoate | amazonaws.com |

Mass Spectrometry for Molecular Mass and Purity Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and purity of a compound. plos.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. amazonaws.com For instance, the calculated mass for the sodium adduct of 2-oxo-2-phenylethyl benzoate ([M+Na]⁺) is 263.0684, with an experimental value found to be 263.0685. Similarly, for 2-(4-bromophenyl)-2-oxoethyl benzoate, the calculated [M+Na]⁺ is 340.9789, and the found value is 340.9791. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for crystalline solids, including precise bond lengths, bond angles, and details of the crystal packing.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallographic studies of this compound derivatives reveal important conformational features. asianpubs.orgiucr.orgunimelb.edu.au The bond lengths and angles generally fall within normal ranges. asianpubs.orgiucr.orgresearchgate.net A key structural parameter is the dihedral angle between the two aromatic rings. In 2-(4-chlorophenyl)-2-oxoethyl benzoate, this angle is 84.29 (8)°. iucr.orgnih.gov In the case of 2-oxo-2-phenylethyl benzoate, the dihedral angle between the two phenyl rings is 86.09 (9)°. researchgate.net For 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the aryl ketone and aryl ester units are nearly orthogonal, with an angle of 88.60 (3)° between them. unimelb.edu.au The crystal packing is often stabilized by weak intermolecular interactions such as C-H···O and C-H···π interactions. iucr.orgresearchgate.netresearchgate.net For example, in the crystal structure of 2-(4-nitrophenyl)-2-oxoethyl benzoate, molecules are linked by C-H···O hydrogen bonds to form inversion dimers. researchgate.net These dimers are further connected into ribbons, which are then linked by offset π–π interactions. researchgate.net

Table 4: Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Dihedral Angle between Aromatic Rings (°) | References |

| 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl benzoate | Orthorhombic | P2₁2₁2₁ | 53.25(2) | asianpubs.org |

| 2-(4-Chlorophenyl)-2-oxoethyl benzoate | Monoclinic | P2₁/c | 84.29(8) | iucr.orgnih.gov |

| 2-Oxo-2-phenylethyl benzoate | - | - | 86.09(9) | researchgate.net |

| 2-(4-Nitrophenyl)-2-oxoethyl benzoate | Monoclinic | P2₁/c | 3.09(5) | researchgate.netcrystallography.net |

| 2-(4-Chlorophenyl)-2-oxoethyl 3-bromobenzoate | - | - | 88.60(3) | unimelb.edu.au |

Investigation of Intermolecular Interactions (Hydrogen Bonding, π–π Stacking)

The supramolecular architecture of this compound derivatives in the crystalline state is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π–π stacking. These non-covalent forces dictate the molecular packing and can influence the physicochemical properties of the compounds.

Hydrogen Bonding: Crystal structure analyses of various this compound analogs reveal the prevalence of both classical and weak hydrogen bonds.

N—H⋯O Hydrogen Bonds: In derivatives containing amide functionalities, such as 2-amino-2-oxoethyl benzoates, strong N—H⋯O hydrogen bonds are a dominant feature. For instance, in the crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate (B14158574) and 2-amino-2-oxoethyl 4-nitrobenzoate, molecules form centrosymmetric dimers through N—H⋯O interactions between the amide groups. nih.govnih.gov These interactions create robust, repeating structural motifs. nih.govnih.gov

C—H⋯O Hydrogen Bonds: Weak C—H⋯O interactions are also instrumental in stabilizing the crystal lattice of many this compound derivatives. In 2-oxo-2-phenylethyl benzoate, molecules are linked by a pair of C—H⋯O hydrogen bonds, forming a dimer with an R²₂(10) ring motif. researchgate.net Similar C—H⋯O interactions are observed in the crystal structures of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 2-methoxybenzoate (B1232891), linking molecules into chains and columns. iucr.orgiucr.orgresearchgate.net These interactions often involve the methylene bridge protons and carbonyl oxygen atoms. researchgate.net In some cases, these weak interactions can form extensive networks, creating layers or three-dimensional supramolecular structures. researchgate.netscienceopen.com

Interactions with Solvent Molecules: In hydrated crystals, such as 2-amino-2-oxoethyl 4-aminobenzoate (B8803810) monohydrate, water molecules are integrated into the hydrogen-bonding network, forming bridges between the organic molecules. nih.govnih.gov

π–π Stacking: Aromatic rings in this compound derivatives facilitate π–π stacking interactions, which contribute significantly to crystal packing, often in conjunction with hydrogen bonds.

In the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, two distinct inversion-related π–π stacking interactions occur between adjacent 3-bromophenyl rings and neighboring 4-chlorophenyl rings, with centroid-centroid distances of 3.6987 (10) Å and 3.8585 (11) Å, respectively. iucr.orgresearchgate.net These interactions generate infinite chains of molecules. iucr.orgresearchgate.net

Similarly, 2-(4-chlorophenyl)-2-oxoethyl 2-methoxybenzoate exhibits π–π stacking between inversion-related benzene (B151609) rings, with a centroid-centroid distance of 3.7793 (10) Å. iucr.org

The electron-rich pyrazole (B372694) ring in derivatives like 2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1H-pyrazol-1-yl)benzoate is also anticipated to facilitate π–π stacking interactions with biological targets. vulcanchem.com In some structures, offset π–π interactions link layers of molecules together. researchgate.net

The interplay between these hydrogen bonding and π–π stacking interactions results in complex and stable three-dimensional architectures. The specific nature and geometry of these interactions are highly dependent on the substituents present on the aromatic rings.

| Compound | Interaction Type | Description | Centroid-Centroid Distance (Å) | Source |

|---|---|---|---|---|

| 2-amino-2-oxoethyl 4-nitrobenzoate | N—H⋯O Hydrogen Bond | Forms centrosymmetric dimers between amide fragments. | N/A | nih.gov |

| 2-oxo-2-phenylethyl benzoate | C—H⋯O Hydrogen Bond | Links molecules into a dimer with an R²₂(10) ring motif. | N/A | researchgate.net |

| 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate | C—H⋯O & C—H⋯Br Hydrogen Bonds | Generates inversion dimers forming chains. | N/A | iucr.orgresearchgate.net |

| 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate | π–π Stacking | Inversion-related stacking between like aryl rings. | 3.6987(10) & 3.8585(11) | iucr.orgresearchgate.net |

| 2-(4-chlorophenyl)-2-oxoethyl 2-methoxybenzoate | π–π Stacking | Stabilizes molecules via interaction between inversion-related benzene rings. | 3.7793(10) | iucr.org |

| 2-(benzofuran-2-yl)-2-oxoethyl 2-aminobenzoate | π–π Stacking | Interconnects dimer chains via interactions between furan (B31954) rings. | 3.7982(15) | nih.gov |

Polymorphism and Solvent Effects on Crystal Structures

The solid-state structure of a chemical compound can exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs can exhibit different physicochemical properties. The choice of solvent during crystallization is a critical factor that can influence which polymorphic form is obtained or lead to the formation of solvates (or hydrates, if water is the solvent).

While extensive studies on the polymorphism of the parent this compound are not widely documented, research on its derivatives provides clear evidence of solvent effects on their crystal structures. A notable example is the synthesis of 2-amino-2-oxoethyl benzoate derivatives. When 2-amino-2-oxoethyl 4-aminobenzoate was crystallized under the same temperature and solvent conditions as its 4-bromo and 4-nitro analogs, it uniquely formed a monohydrate. nih.govnih.govresearchgate.net This demonstrates a direct solvent effect, where a water molecule is incorporated into the crystal lattice, mediated by intermolecular hydrogen bonds. nih.gov

Furthermore, discrepancies in reported crystallographic data for benzoate derivatives, such as variations in dihedral angles, can sometimes be attributed to the existence of different polymorphs arising from different solvent environments or crystallization conditions. The potential for polymorphism is a critical consideration in pharmaceutical development, as different forms can have distinct properties. The isolation and characterization of potential polymorphs of this compound and its derivatives are often pursued by crystallizing the compound from a variety of solvents under controlled conditions.

Hyphenated Analytical Techniques (e.g., HPLC-MS) for Purity Assessment

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the purity assessment and characterization of chemical compounds. ajrconline.orgactascientific.com For this compound and its derivatives, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a particularly valuable technique. measurlabs.com

This method combines the high-resolution separation capabilities of HPLC with the high sensitivity and structural information provided by MS. actascientific.comchemijournal.com In a typical HPLC-MS analysis, the sample is first injected into an HPLC system, where individual components are separated on a column (e.g., a C18 reverse-phase column). nih.gov As the separated components elute from the column, they are introduced into the mass spectrometer. The interface between the HPLC and the MS is critical, as it must vaporize and ionize the analyte from a liquid mobile phase into the high vacuum of the mass spectrometer. measurlabs.com

HPLC-MS is widely used for:

Purity Profiling: The technique can separate the main compound from impurities, even those present at very low levels. ajrconline.org The mass spectrometer provides the molecular weight of the parent compound and any detected impurities, aiding in their identification. Research on related compounds explicitly notes the use of HPLC-MS for detecting impurities at levels below 0.5%.

Quantification: HPLC-MS/MS, a tandem mass spectrometry technique, offers exceptional sensitivity and selectivity for quantifying target compounds in complex matrices. nih.gov Validated HPLC-MS/MS methods have been developed for quantifying benzoic acid derivatives in biological samples like rat plasma, demonstrating linearity over a wide concentration range and achieving high recovery. nih.gov

Structural Elucidation: The fragmentation patterns generated in the mass spectrometer (especially with MS/MS) provide structural information that helps in identifying unknown impurities or degradation products. ajrconline.org This is crucial for understanding the stability and degradation pathways of the compound.

The combination of retention time from HPLC and mass-to-charge ratio (m/z) and fragmentation data from MS provides a high degree of confidence in both the identification and quantification of this compound and its potential impurities. rsc.orgnih.gov

| Analyte/Matrix | Technique | Column | Mobile Phase | Key Findings | Source |

|---|---|---|---|---|---|

| 2-hydroxy-4-methoxy benzoic acid in Rat Plasma | HPLC-MS/MS | Cosmosil C18 (150mm × 4.6mm, 5µm) | Methanol and 10mM ammonium (B1175870) formate (B1220265) (95:5 v/v) with 0.2% formic acid | Validated method for quantification with linearity from 5.05-2019.60 ng/mL. | nih.gov |

| Estradiol (B170435) Benzoate Biomarker in Cattle Serum | HPLC-MS/MS | Not specified | Not specified | A targeted method confirmed the presence of a biomarker for estradiol treatment. | nih.gov |

| Denatonium benzoate | HPLC | Primesep SB (4.6x150 mm) | Gradient of Acetonitrile and 50 mM Ammonium Formate buffer (pH 3.0) | MS-compatible method for analysis and impurity isolation. | sielc.com |

| Multi-compounds in Herbal Formula | UPLC-Q-TOF-MS/MS | Waters UPLC BEH C18 | Acetonitrile and water with 0.1% formic acid | Identified 93 components, demonstrating power for complex mixture analysis. | rsc.org |

Theoretical and Computational Studies on 2 Oxoethyl Benzoate Derivatives

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular geometry and electronic properties of 2-oxoethyl benzoate (B1203000) derivatives. By employing methods like B3LYP with various basis sets, researchers can accurately predict structural parameters and vibrational frequencies. nih.govscholarsresearchlibrary.com

For instance, a comparative DFT study on 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate (B514982) utilized the B3LYP/6-31++G(d,p) basis set to examine its conformational analysis, optimized geometric parameters, and vibrational assignments. nih.gov The results demonstrated a strong correlation with experimental data obtained from FT-IR and single-crystal X-ray diffraction, affirming the reliability of the B3LYP method for such predictions. nih.gov Similarly, studies on other derivatives like 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate (B1238549) have also employed DFT to analyze molecular structure and electronic properties. researchgate.net

The flexibility of the 2-oxoethyl benzoate scaffold allows for various conformations, which can be explored through conformational analysis and the generation of potential energy surfaces (PES). unicamp.br These studies are crucial as the three-dimensional arrangement of a molecule often dictates its biological activity. unicamp.br

A key aspect of the conformational landscape of phenacyl benzoate derivatives is the torsion angle around the O1-C12 bond, which can result in synclinal or anticlinal conformations. For a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates, X-ray diffraction studies revealed that all compounds adopted a synclinal conformation, with torsion angles ranging from 69.7° to 86.12°. researchgate.net This preference is attributed to the steric hindrance introduced by the bulky adamantane (B196018) group. researchgate.net The analysis of potential energy surfaces helps in identifying the most stable conformations by locating the global and local minima on the energy landscape. unicamp.brpythoninchemistry.org

DFT calculations are highly effective in predicting the vibrational wavenumbers of this compound derivatives, which can then be compared with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.netnih.gov This comparison aids in the detailed assignment of vibrational modes. nih.govscholarsresearchlibrary.com

In the study of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate, potential energy distribution (PED) analysis was used to make reliable vibrational assignments. nih.gov Theoretical calculations for similar benzoate derivatives have shown good agreement with experimental spectra, often with the use of scaling factors to improve the correlation. scholarsresearchlibrary.comscience.gov These computational predictions are invaluable for interpreting complex experimental spectra and understanding the vibrational characteristics of the molecule. scholarsresearchlibrary.com

Conformational Analysis and Potential Energy Surfaces

Molecular Docking and Simulation Studies of Biological Interactions

Molecular docking and simulation studies are pivotal in predicting and analyzing the interactions between this compound derivatives and biological targets, such as enzymes. These computational techniques provide insights into binding affinities and mechanisms, guiding the development of potent inhibitors. slideshare.net

Molecular docking studies have been extensively used to predict the binding affinities of this compound derivatives with various enzymes, including dihydrofolate reductase (DHFR), enoyl-acyl carrier protein reductase (ENR-reductase or InhA), and tyrosinase. plos.orgnih.gov

For example, a study on 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives investigated their potential as dual inhibitors of DHFR and ENR-reductase. nih.govplos.org Docking simulations into the active sites of these enzymes (PDB IDs: 1DF7 for MtDHFR and 4TZK for InhA) revealed favorable binding interactions. researchgate.netresearchgate.net The calculated binding energies and docking scores help in ranking the compounds based on their predicted inhibitory potential. plos.orgresearchgate.net Similarly, docking studies of 2-((3-acetylphenyl)amino)-2-oxoethyl benzoate derivatives against mushroom tyrosinase (PDB ID: 2Y9X) have been performed to predict their binding modes and inhibitory activity. nih.gov

Table 1: Predicted Binding Affinities of this compound Derivatives with Various Enzymes

| Derivative Class | Target Enzyme | PDB ID | Predicted Binding Affinity/Score | Key Interacting Residues |

| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoates | ENR-reductase (InhA) | 4TZK | Good docking scores | TYR158, NAD+ |

| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoates | Dihydrofolate Reductase (MtDHFR) | 1DF7 | Good docking scores | ARG32, ARG60 |

| 2-((3-Acetylphenyl)amino)-2-oxoethyl benzoates | Tyrosinase | 2Y9X | High docking scores | Asn260, Asn81 |

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between the ligand and the protein's active site. slideshare.netnottingham.ac.uk These interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the enzyme-ligand complex. ljmu.ac.uk

In the case of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives and the InhA enzyme, docking studies revealed that most of the synthesized compounds form hydrogen bonding interactions with the amino acid residue TYR158 and the cofactor NAD+. nih.gov For instance, one derivative showed a hydrogen bond between the oxygen atom of the carbonyl group and TYR158 (2.10 Å) and another with NAD+ (1.82 Å). nih.gov These detailed interaction patterns provide a mechanistic understanding of how these compounds inhibit the enzyme, suggesting a similar mode of action to known InhA inhibitors. nih.gov

Enzyme-Ligand Binding Affinity Prediction (e.g., DHFR, ENR-reductase, tyrosinase)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netscholarsresearchlibrary.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives and guide the optimization of lead compounds. researchgate.netbiolscigroup.usmdpi.com

For derivatives of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, a QSAR study was conducted using descriptors calculated by semiempirical and DFT methods. researchgate.net The goal of such studies is to build a statistically robust model, often using techniques like multiple linear regression (MLR), that can reliably predict the biological activity of related compounds. researchgate.net The predictive power of a QSAR model is assessed through various statistical parameters, including the coefficient of determination (R²) and the cross-validation coefficient (Q²). biolscigroup.us Although a specific QSAR model for this compound was not detailed in the provided context, the principles of QSAR are widely applicable for optimizing its derivatives for various biological targets. researchgate.netresearchgate.net

Applications of 2 Oxoethyl Benzoate Frameworks in Synthetic Chemistry

Role as Synthetic Intermediates in Complex Organic Molecules

The 2-oxoethyl benzoate (B1203000) framework is a valuable precursor in the synthesis of more intricate organic structures. researchgate.netresearchgate.net Its inherent reactivity allows for a variety of chemical transformations, making it a crucial component in multi-step synthetic pathways. For instance, phenacyl benzoates, a class of compounds that includes 2-oxoethyl benzoate derivatives, are recognized for their utility in constructing complex molecules. researchgate.netresearchgate.net

One notable application is in the synthesis of biphenyl (B1667301) derivatives. For example, 2-([1,1′-biphenyl]-4-yl)-2-oxoethyl benzoate derivatives can be synthesized by reacting 1-([1,1′-biphenyl]-4-yl)-2-bromoethan-1-one with various phenyl carboxylic acid derivatives. rsc.org This reaction highlights the role of the 2-oxoethyl group as a reactive handle for introducing the benzoate moiety.

The versatility of this framework is further demonstrated in its use for creating compounds with potential biological activity. For example, the synthesis of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives has been explored for developing potent dual inhibitors of enzymes relevant to antitubercular and antibacterial activity. plos.orgnih.gov

Utilization in the Synthesis of Heterocyclic Compounds

The this compound core is a prolific starting material for the synthesis of a diverse range of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. researchgate.netiucr.orgnih.goviucr.orgscienceopen.comiucr.org

Oxazoles and Imidazoles: Phenacyl benzoates are frequently employed in the synthesis of oxazoles and imidazoles. researchgate.netiucr.orgnih.goviucr.orgscienceopen.comiucr.org A novel method for synthesizing substituted oxazoles involves the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) with amines, showcasing the cleavage of C–O bonds and the formation of C–N and C–O bonds in a single step. rsc.org This approach expands the range of possible substrates, including those with various electron-donating and electron-withdrawing groups on the phenyl ring. rsc.org

Benzoxazepines: The this compound framework is also a key component in the synthesis of benzoxazepines. researchgate.netiucr.orgnih.goviucr.orgscienceopen.comiucr.org These seven-membered heterocyclic compounds are of interest in medicinal chemistry.

Pyrazolones: Derivatives of this compound are utilized in the synthesis of pyrazolones. For instance, 2-(antipyrinyl)-2-oxoethyl 4-aminobenzoate (B8803810) can be diazotized and coupled with various methylene (B1212753) components to produce arylazo-pyrazolones. researchgate.net Another route involves the reaction of ethyl 2-substituted phenyl hydrazono-3-oxobutyrates with furan-2-carbohydrazide (B108491) to yield 1-(furan-2-carbonyl)-3-methyl-4-(2-phenyl hydrazono)-1H-pyrazol-5(4H)-one. ijpsr.com

Thiazoles: The synthesis of thiazoles can also be achieved using this compound derivatives. One method involves the reaction of desyl benzoate with thiourea (B124793) in dimethylformamide at reflux to produce 2-amino-4,5-diphenylthiazole. google.com Additionally, 2-(antipyrinyl)-2-oxoethyl 4-aminobenzoate can be used to synthesize azothiazoles through diazotization and coupling with 2-aminothiazole. researchgate.net

Triazoles: The copper(I)-catalyzed click reaction between prop-2-yn-1-yl benzoates and benzyl (B1604629) 2-azidoacetates provides a convenient one-pot synthesis for (1-(2-(benzyloxy)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl benzoate analogues. researcher.life This method highlights the utility of the azide-alkyne cycloaddition in constructing triazole rings.

Table 1: Heterocyclic Compounds Synthesized from this compound Derivatives

| Heterocycle | Synthetic Precursor/Method | Reference(s) |

|---|---|---|

| Oxazoles | Cyclization of substituted 2-oxo-2-phenylethyl acetate with amines. | rsc.org |

| Imidazoles | Synthesis from phenacyl benzoates. | researchgate.netiucr.orgnih.goviucr.orgscienceopen.comiucr.org |

| Benzoxazepines | Synthesis from phenacyl benzoates. | researchgate.netiucr.orgnih.goviucr.orgscienceopen.comiucr.org |

| Pyrazolones | Diazotization and coupling of 2-(antipyrinyl)-2-oxoethyl 4-aminobenzoate. | researchgate.net |

| Thiazoles | Reaction of desyl benzoate with thiourea. | google.com |

| Triazoles | Cu(I)-catalyzed click reaction of prop-2-yn-1-yl benzoates and benzyl 2-azidoacetates. | researcher.life |

Development of 2-Oxoethyl Benzoates as Photo-removable Protecting Group Strategies

In the realm of organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. A particularly elegant strategy involves the use of photo-removable protecting groups (PPGs), which can be cleaved by light. 2-Oxoethyl benzoates, often referred to as phenacyl esters, have emerged as valuable PPGs for carboxylic acids. researchgate.netresearchgate.netacs.org

The key to their function lies in their ability to undergo photolysis under neutral and mild conditions. iucr.org This process typically involves the absorption of light, leading to the cleavage of the ester bond and the release of the free carboxylic acid. The efficiency of this deprotection can be influenced by various factors, including the solvent system and the presence of additives. For instance, conducting the photolysis in a benzene (B151609)/water two-phase system with a phase-transfer catalyst like cetyltrimethylammonium bromide can significantly enhance the efficiency and purity of the released carboxylic acid. tandfonline.com

The mechanism of photocleavage can be complex, sometimes involving a chain reaction process, especially in the presence of hydrogen donors like aliphatic alcohols. acs.org This radical-based mechanism can lead to high quantum yields for the release of the carboxylic acid. acs.org The versatility of phenacyl esters as PPGs is further underscored by their application in both organic synthesis and biochemistry. researchgate.netscienceopen.comiucr.orgtandfonline.com

Catalytic Applications Involving this compound Derivatives

While often serving as substrates or intermediates, derivatives of this compound also find applications in catalysis. Benzoate esters, in general, have been identified as a novel class of photosensitization catalysts. nih.gov

Specifically, methyl 4-fluorobenzoate (B1226621) can act as a photosensitizing catalyst for the direct C(sp³)–H fluorination of simple substrates. nih.gov This process involves the transfer of energy from the excited benzoate catalyst to a fluorinating agent, initiating a radical chain reaction that leads to the selective fluorination of C-H bonds.

Furthermore, the benzoyl group can function as a photosensitizing auxiliary. nih.gov By incorporating a benzoate group into a complex molecule, it can direct the regioselectivity of photochemical reactions, such as fluorination. This auxiliary approach offers several advantages, including reduced reaction times, increased yields, and the ability to perform reactions on a larger scale and even in the presence of air. nih.gov

Structure Activity Relationships and Rational Design of 2 Oxoethyl Benzoate Derivatives

Influence of Substituent Effects on Reactivity and Molecular Recognition

Research into novel inhibitors for Sentrin/SUMO-specific protease 1 (SENP1), a target in prostate cancer, identified 2-oxoethyl 4-benzamidobenzoate derivatives as a promising class of compounds. nih.gov A detailed SAR investigation of the benzoate (B1203000) substituent led to the discovery of more potent inhibitors. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric profile of the benzoate moiety.

Similarly, in the development of leukotriene B4 (LTB4) receptor antagonists, the substitution pattern on the phenyl ring of [2-[methyl(2-phenethyl)amino]-2-oxoethyl]aryl-containing compounds was found to be a critical determinant of binding affinity. acs.org Studies revealed that compounds with a 1,3,4-substitution pattern exhibited higher binding affinity than those with 1,2,5- or 1,3,5-patterns. acs.org For instance, adding a carboxylic acid group at the meta-position to the amide side chain enhanced binding affinity four-fold, whereas adding it elsewhere on the molecule was detrimental to activity. acs.org This underscores the importance of the spatial relationship between key functional groups for optimal interaction with the receptor. acs.orgacs.org

The influence of substituents also extends to the photochemical reactivity of aryl benzoates. A systematic study on the photo-Fries rearrangement of various p-substituted phenyl benzoates in micellar environments demonstrated that the reaction selectively yields 5-substituted-2-hydroxybenzophenone derivatives. conicet.gov.ar The nature of the substituent at the para-position of the benzoate ring affects the course of the photoreaction. conicet.gov.ar

The following table summarizes research findings on how different substituents on the benzoate ring affect molecular recognition and activity.

| Parent Compound Scaffold | Target/Application | Substituent Modification | Observed Effect on Activity/Recognition | Reference(s) |

| 2-Oxoethyl 4-benzamidobenzoate | SENP1 Inhibition | Investigation of various benzoate substituents. | Led to the discovery of compounds 8d and 8e as more potent SENP1 inhibitors. | nih.gov |

| [2-[Methyl(2-phenethyl)amino]-2-oxoethyl]benzene | LTB4 Receptor Antagonism | Addition of a carboxylic acid at the meta position. | 4-fold enhancement in binding affinity. | acs.org |

| [2-[Methyl(2-phenethyl)amino]-2-oxoethyl]benzene | LTB4 Receptor Antagonism | Change of substitution pattern from 1,3,4- to 1,2,5- or 1,3,5-. | Decreased binding affinity. | acs.org |

| Aryl Benzoates | Photochemical Reaction | Introduction of various para-substituents. | Influences the course and selectivity of the photo-Fries rearrangement. | conicet.gov.ar |

Design Principles for Modulating Molecular Properties through Derivatization

The rational design of 2-oxoethyl benzoate derivatives leverages established medicinal chemistry principles to modulate molecular properties such as binding affinity, selectivity, and stability. Derivatization is a key strategy, involving the chemical modification of a lead compound to enhance its desired characteristics. researchgate.netresearchgate.net

One fundamental design principle is lead optimization , which was employed in the development of SENP1 inhibitors. nih.gov Starting from an initial hit compound identified through virtual screening, researchers systematically modified the benzoate portion of the molecule to improve potency, leading to the identification of significantly more active compounds. nih.gov

Isosteric replacement and the exploration of hydrophilic and hydrophobic substituents are also crucial. In the design of inhibitors for Cryptosporidium hominis thymidylate synthase (ChTS), a glutamic acid moiety was replaced with an aryl ring containing a carboxylic acid at the ortho position to mimic the key γ-carboxylate interaction. nih.gov Further derivatization at the C-4 position of this aryl ring showed that hydrophilic substituents were generally well-tolerated, and a cyano group enhanced potency two-fold, while a hydroxymethyl group decreased it nine-fold. nih.gov This demonstrates how subtle changes can be used to probe and exploit the features of a target's binding site. nih.gov

Conformational constraint or rigidification is another powerful design principle. In the development of TLR2 antagonists, a flexible lead structure was modified by introducing an amide moiety to create more rigid molecules. d-nb.info This strategy, combined with replacing a furan (B31954) ring with a more stable phenyl ring, aimed to improve both chemical stability and synthetic accessibility while maintaining the necessary hydrogen bonding patterns for biological activity. d-nb.info

Furthermore, the introduction of specific functional groups can be used to establish powerful, long-range interactions that control selectivity. The use of ionic interactions is an emerging design approach where charged groups are incorporated into a molecule to guide its binding orientation. acs.org For example, derivatizing a molecule to include an ammonium (B1175870) group can create strong interactions with a carboxylate in a binding pocket, effectively positioning the molecule for a desired interaction or reaction. acs.org

The table below outlines key design principles applied to benzoate derivatives and related structures.

| Design Principle | Example Application | Modification Strategy | Goal/Outcome | Reference(s) |

| Lead Optimization | SENP1 Inhibitors | Systematic modification of the benzoate substituent on a lead compound. | To improve inhibitory potency. | nih.gov |

| Isosteric Replacement | ChTS Inhibitors | Replacement of a glutamic acid with a 2-carboxyphenyl group. | To mimic a key binding interaction while exploring a new scaffold. | nih.gov |

| Conformational Constraint | TLR2 Antagonists | Introduction of an amide moiety to replace a more flexible linker. | To rigidify the molecular structure and enhance binding. | d-nb.info |

| Modulating H-Bonding | TLR2 Antagonists | Exchanging a furan moiety for a phenyl ring and varying hydroxyl/methoxy groups. | To improve stability and rationalize the hydrogen bond pattern for activity. | d-nb.info |

| Exploiting Ionic Interactions | General Catalysis Design | Introduction of charged moieties (e.g., ammonium) into a scaffold. | To control selectivity and positioning through strong, specific interactions. | acs.org |

Exploration of Structural Analogues with Enhanced Specificity

A key strategy in drug discovery and materials science is the synthesis and evaluation of structural analogues to identify compounds with improved activity and specificity. This involves making significant alterations to a parent structure, such as replacing entire ring systems or core functional groups.

In the quest for more potent LTB4 receptor antagonists, researchers explored analogues of their initial phenylacetamide lead compound. acs.orgacs.org SAR studies led to the replacement of the central phenyl ring with indole (B1671886) and naphthalene (B1677914) systems. acs.org This exploration revealed that while the 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain was a critical binding domain, the nature of the core aromatic system to which it was attached also played a crucial role in determining affinity. acs.org The results indicated that the spatial relationship between the amide side chain, an acid group, and a lipophilic side chain is crucial for high binding affinity, a principle that held true across the different aromatic scaffolds. acs.orgacs.org

The synthesis of a series of depside analogues, which contain a benzoate-like ester linkage, was undertaken to screen for antibacterial activity. nih.gov Twenty-six novel compounds were created and tested against several bacterial strains. This approach led to the identification of specific analogues with potent activity against certain bacteria, such as 2-(2-methoxy-2-oxoethyl)phenyl 3-nitrobenzoate, which showed powerful activity against B. subtilis. nih.gov This highlights how exploring a matrix of structural analogues can uncover compounds with high potency and potential selectivity.

The following table compares the activity of parent compounds with their structural analogues.

| Parent Scaffold | Analogue Scaffold | Target | Result | Reference(s) |

| Phenylacetamide derivative | Indolyl and Naphthyl derivatives with a 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain | LTB4 Receptor | Identified the importance of the spatial relationship of three key functional groups, leading to potent antagonists in each new series. | acs.org |

| Depside Core | 26 novel depside analogues with varied substituents. | Antibacterial Activity (E. coli, B. subtilis) | Identified specific analogues with antibacterial activity superior to positive controls like penicillin G. | nih.gov |

| 2-amino-4-oxo-4,7-dihydro-pyrrolo[2,3-d]pyrimidin-methylphenyl-L-glutamic acid | Analogues with the glutamate (B1630785) replaced by a 2-carboxyphenyl group. | ChTS Inhibition | The analogue maintained activity, demonstrating the viability of the aryl ring as a replacement for the glutamate moiety. | nih.gov |

Conformation-Activity Relationships in this compound Systems

The three-dimensional conformation of this compound derivatives is a critical factor governing their biological activity and physical properties. The relative orientation of the benzoate ring, the ester linkage, and the oxoethyl group dictates how the molecule presents its functional groups for interaction with biological targets or for assembly into supramolecular structures.

X-ray crystallography studies on a series of 2-(4-bromophenyl)-2-oxoethyl benzoates and 2-(adamantan-1-yl)-2-oxoethyl benzoates have provided significant insight into their conformational preferences. researchgate.netmdpi.com A key torsion angle (τ2), which describes the orientation of the two carbonyl groups relative to each other (C=O···O-C=O), tends to adopt either a synclinal (gauche) or periplanar (syn or anti) conformation. mdpi.com In the case of derivatives containing a bulky adamantane (B196018) moiety, all reported structures exclusively adopt a synclinal conformation, with τ2 torsion angles ranging from 70° to 86°. mdpi.com This is attributed to the steric demand of the adamantyl group. mdpi.com Similarly, many 2-(4-bromophenyl)-2-oxoethyl benzoate derivatives also favor a synclinal conformation. researchgate.net

The conformation is also heavily influenced by intramolecular interactions. In a study comparing 2-(1-benzofuran-2-yl)-2-oxoethyl 2-nitrobenzoate (B253500) and its 2-amino analogue, the ortho-substituent on the benzoate ring had a dramatic effect on conformation. researchgate.net The ortho-nitro group caused the phenyl ring to be twisted away from the adjacent carbonyl group. In contrast, the ortho-amino group formed a strong intramolecular N—H···O hydrogen bond with the carbonyl oxygen, forcing the aminophenyl ring to be nearly co-planar with the ester's carbonyl group. researchgate.net This demonstrates how a single substituent can lock the molecule into a specific conformation, which in turn dictates the intermolecular interactions available for crystal packing or receptor binding. researchgate.net

The table below presents conformational data for selected this compound derivatives.

| Compound | Key Substituent(s) | Torsion Angle (τ2) | Observed Conformation | Key Insight | Reference(s) |

| 2-(Adamantan-1-yl)-2-oxoethyl benzoates | Adamantane | 69.7° to 86.1° | Synclinal | The bulky adamantyl group forces a synclinal conformation. | mdpi.com |

| 2-(4-Bromophenyl)-2-oxoethyl benzoates | 4-Bromophenyl | ~70° to 86° | Synclinal | Many derivatives favor the synclinal conformation. | researchgate.net |

| 2-(1-Benzofuran-2-yl)-2-oxoethyl 2-nitrobenzoate | ortho-Nitro | Twisted | Non-planar | Steric repulsion from the ortho-nitro group twists the phenyl ring. | researchgate.net |

| 2-(1-Benzofuran-2-yl)-2-oxoethyl 2-aminobenzoate | ortho-Amino | Nearly Planar | Planar | An intramolecular N—H···O hydrogen bond enforces planarity. | researchgate.net |

Emerging Research Frontiers and Future Prospects of 2 Oxoethyl Benzoate Chemistry

Advancements in Stereoselective Synthesis of Chiral 2-Oxoethyl Benzoates

The biological activity of many compounds is intrinsically linked to their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry. For 2-oxoethyl benzoate (B1203000) derivatives, which fall under the class of α-acyloxy ketones, significant progress has been made in asymmetric synthesis, enabling access to specific enantiomers that are crucial for pharmaceutical and biological studies.

Recent advancements have focused on both metal-catalyzed and organocatalytic approaches. rsc.org Palladium-catalyzed asymmetric hydrogenation and hydrogenolysis of α-acyloxy ketones have proven highly effective, achieving excellent yields and high enantioselectivities, with enantiomeric excess (ee) values reaching up to 99%. researchgate.net These methods often involve the use of chiral phosphine (B1218219) ligands that create a chiral environment around the metal center, guiding the reaction towards the desired stereoisomer. researchgate.net Kinetic resolution via enantioselective hydrogenolysis is another powerful strategy that has been developed. researchgate.net

Beyond palladium, other metals like rhodium have been employed. For instance, a P-chiral bisphosphine–rhodium complex, used in conjunction with a Lewis acid activator like ZnCl₂, has been successful in the asymmetric hydrogenation of related keto-amines, producing chiral amino alcohols with high yields and enantioselectivities (90–99% ee). researchgate.net The asymmetric version of α-acyloxy ketones can also be produced through enzymatic resolution, which offers a green and highly selective alternative to metal catalysis. rsc.orgresearchgate.net

Table 1: Selected Catalytic Systems for Asymmetric Synthesis of Chiral α-Acyloxy Ketone Derivatives

| Catalyst System | Reaction Type | Substrate Class | Key Features | Reported Enantiomeric Excess (ee) | Reference |

| Palladium Acetate (B1210297) / Chiral Ligand | Asymmetric Hydrogenation / Hydrogenolysis | α-Acyloxy Ketones | High efficiency (S/C up to 6000), Chemoselective C-O bond cleavage | Up to 99% | researchgate.net |

| P-chiral Rh-Bisphosphine / ZnCl₂ | Asymmetric Hydrogenation | β-Secondary-Amino Ketones | High turnover numbers (S/C up to 2000) | 90–99% | researchgate.net |

| Ti/TADDOL / Selectfluor® | Electrophilic Fluorination | β-Keto Esters | Catalytic α-fluorination to create chiral centers | 62–90% | mdpi.com |

| Enzymes (e.g., Lipases) | Enzymatic Resolution | Racemic α-Acyloxy Ketones | Green chemistry approach, high selectivity | - | rsc.orgresearchgate.net |

| Chiral Ferrocenyl PPY Catalyst | Asymmetric Coupling | Aryl Alkyl Ketenes | Synthesis of tertiary α-fluoroesters | - | pharmtech.com |

Integration of 2-Oxoethyl Benzoate Scaffolds into Novel Material Sciences

The unique chemical structure of this compound, featuring a reactive ketone, a flexible ethyl linker, and a stable benzoate group, makes it an attractive building block for novel materials. Research in this area explores the incorporation of this and related scaffolds into polymers, functional materials, and nanocomposites.

One promising avenue is in polymer chemistry. Alpha-hydroxy acids, which are precursors to structures like this compound, are utilized in the industrial synthesis of polymers. wikipedia.org The presence of both ester and ketone functionalities allows for multiple polymerization pathways or post-polymerization modifications. For example, benzoic acid and its derivatives are fundamental components in the production of plasticizers and alkyd resins, which are used in paints and coatings to enhance their properties. who.int The integration of the this compound motif could lead to polymers with tailored characteristics, such as enhanced thermal stability, specific optical properties, or controlled degradability. The acetal (B89532) functional groups present in related polymer backbones can impart advantageous characteristics like reprocessability and recyclability. researchgate.net

In the realm of advanced functional materials, derivatives of benzoate esters are being investigated for applications in organic electronics. Fullerene derivatives, functionalized with malonate groups that share structural similarities with the ester portion of this compound, are used in creating materials for organic photovoltaics (solar cells) and photodynamic therapy. rsc.org The benzoate moiety can influence the molecular packing and electronic properties of these materials. Furthermore, nanocomposites incorporating benzoate-related polymer structures are being developed for optoelectronic applications, where the material's optical properties, such as the refractive index and optical band gap, can be finely tuned. researchgate.net

Table 2: Potential Applications of this compound Scaffolds in Material Science

| Material Class | Potential Application | Role of the this compound Scaffold | Relevant Findings | Reference |

| Polymers | Plasticizers, Alkyd Resins | Enhances flexibility, durability, and other properties of the polymer matrix. | Benzoic acid is a key component in plasticizers and resins for paints and coatings. | who.int |

| Degradable Polymers | Recyclable Materials | The ester and acetal-like structures can be designed for controlled degradation under specific conditions. | Polyacetals from sugar derivatives show tunable degradability. | researchgate.net |

| Organic Electronics | Photovoltaics, LEDs | The aromatic benzoate ring can influence π-stacking and charge transport properties. | Fullerene-malonate adducts are used in designing photoconversion devices. | rsc.org |

| Nanocomposites | Optoelectronics | Modifies the optical properties (refractive index, band gap) of the composite material. | Polymer blends with benzoate-related structures are being explored for optical and photonic devices. | researchgate.net |